simvastatin

Description

Historical Context of Simvastatin's Mechanistic Investigations

The development of This compound (B1681759) is closely linked to that of lovastatin (B1675250), the first commercial statin nih.govwikipedia.org. Researchers at Merck began investigating cholesterol biosynthesis in the 1950s, leading to the isolation of mevalonic acid, an intermediate in the process wikipedia.org. The discovery of HMG-CoA reductase in 1959 spurred the search for inhibitors wikipedia.org. Akira Endo isolated the first inhibitor, mevastatin (B1676542), from Penicillium citrinium wikipedia.org. Subsequently, lovastatin was isolated from Aspergillus terreus wikipedia.org. This compound, a semisynthetic derivative of lovastatin, was later developed by Merck scientists nih.govwikipedia.org.

The primary mechanism of action, the competitive inhibition of HMG-CoA reductase, was understood early on clinicalcorrelations.org. This inhibition reduces the conversion of HMG-CoA to mevalonate (B85504), a crucial step in cholesterol synthesis drugbank.com. This reduction in endogenous cholesterol synthesis leads to an upregulation of hepatic LDL receptors, increasing the clearance of LDL cholesterol from the bloodstream clinicalcorrelations.orgnih.gov. This dual action effectively lowers serum cholesterol levels nih.gov.

Evolution of Research Beyond Cholesterol Reduction: The Pleiotropic Paradigm

While initially recognized for its profound lipid-lowering capabilities, research into this compound has increasingly focused on its effects beyond cholesterol reduction, termed pleiotropy nih.govlaphil.com. These pleiotropic effects contribute to its therapeutic versatility and may explain some of the benefits observed in clinical trials that extend beyond what would be predicted by lipid changes alone nih.gov.

Key areas of pleiotropic research include the investigation of this compound's anti-inflammatory, antioxidant, and anti-thrombotic properties, as well as its ability to improve endothelial function and stabilize atherosclerotic plaques nih.govlaphil.comekb.egahajournals.org. These effects are often mediated by the inhibition of isoprenoid synthesis, downstream products of the mevalonate pathway, which are essential for the proper function of various intracellular signaling molecules like Rho, Ras, and Rac GTP-binding proteins nih.govahajournals.org.

Research has demonstrated that this compound can reduce inflammation within atherosclerotic plaques and improve blood vessel function, contributing to the prevention of cardiovascular events even in individuals with normal cholesterol levels laphil.com. Studies have also explored its potential in areas such as cancer therapy, autoimmune diseases, and neurodegenerative disorders, linking its effects to the modulation of various cellular pathways involved in these conditions ekb.egmdpi.com.

Methodological Approaches in this compound Research

Investigating the multifaceted effects of this compound requires a variety of experimental approaches, ranging from in vitro studies using cell lines to complex preclinical animal models.

In vitro studies using various cell lines have been instrumental in elucidating the cellular and molecular mechanisms of this compound action beyond HMG-CoA reductase inhibition. These models allow for controlled environments to study specific cellular processes.

Commonly utilized cell lines in this compound research include those relevant to cardiovascular disease and cancer. For example, studies investigating this compound's effects on cancer have used cell lines such as Hey and SKOV3 ovarian cancer cells, MDA-MB-231 and MCF-7 human breast cancer cells, UMR-106 osteosarcoma cells, and pancreatic cancer cell lines like MIA PaCa-2, PANC-1, and BxPC-3 oncotarget.comdovepress.comscielo.org.comdpi.com.

Research findings from in vitro studies demonstrate this compound's impact on various cellular activities:

Cell Proliferation and Viability: this compound has been shown to inhibit proliferation and decrease viability in various cancer cell lines in a dose- and time-dependent manner oncotarget.comscielo.org.comdpi.comwaocp.org.

Apoptosis: Induction of apoptosis is another observed effect of this compound in cancer cells oncotarget.comscielo.org.co. Studies have measured apoptosis through assays like caspase-3 activity and flow cytometry scielo.org.conih.gov.

Cell Cycle Arrest: this compound can induce cell cycle arrest, for instance, in the G0 phase in pancreatic cancer cells mdpi.com.

Signaling Pathways: this compound influences critical signaling pathways. In ovarian cancer cells, it inhibited the MAPK and AKT/mTOR/S6 pathways oncotarget.com. In uterine leiomyoma cells, it decreased Akt signaling pathway phosphorylation nih.gov.

Cell Migration and Adhesion: this compound has been shown to inhibit cell adhesion and invasion in ovarian cancer cells oncotarget.com. It has also attenuated migration in human gingival fibroblasts and breast cancer cells dovepress.comresearchgate.net.

Interactive Table 1: Examples of this compound Effects in Various Cell Lines

| Cell Line Type | Specific Cell Line(s) | Observed Effects of this compound | Relevant Study [Index] |

| Ovarian Cancer | Hey, SKOV3 | Inhibition of proliferation, adhesion, invasion; induction of apoptosis; inhibition of MAPK and AKT/mTOR/S6 pathways | oncotarget.com |

| Breast Cancer | MDA-MB-231, MCF-7, T47D, BT-549 | Inhibition of viability, proliferation, migration; induction of apoptosis; deactivation of PI3K/Akt and MAPK/ERK signaling | dovepress.comwaocp.orgnih.gov |

| Uterine Leiomyoma | Leiomyoma cells, ELT-3, HuLM | Induction of apoptosis; inhibition of proliferation; decreased Akt signaling phosphorylation | nih.gov |

| Pancreatic Cancer | MIA PaCa-2, PANC-1, BxPC-3 | Decreased viability; potential G0 cell cycle arrest | mdpi.com |

| Osteosarcoma | UMR-106 | Decreased viability; induction of apoptosis | scielo.org.co |

| Human Gingival Fibroblast | Human gingival fibroblast | Alteration in cellular adhesions and migration | researchgate.net |

| Cardiac Fibroblasts | Cultured cardiac fibroblasts | Decreased cell adhesion, migration, and viability; disruption of cytoskeleton integrity and focal adhesion complex assembly | researchgate.net |

Other in vitro models include the use of rat liver microsomes (RLMs) and isolated perfused rat liver hepatocytes (RLHs) to study this compound metabolism mdpi.com. Studies have also utilized human cultured monocytes to investigate the anti-inflammatory effects of this compound by measuring cytokine production nih.gov.

Preclinical animal models, particularly rodents, are crucial for studying the in vivo effects of this compound, including its impact on disease progression and its pleiotropic activities in a complex biological system.

Commonly used animal models include mice and rats, as well as rabbits nih.govglobalresearchonline.net. These models can be genetically modified or induced to mimic specific human diseases, such as atherosclerosis, cancer, or autoimmune conditions ahajournals.orgaai.orgunimma.ac.id.

Examples of preclinical animal models used in this compound research:

Atherosclerosis Models: Apolipoprotein E knockout (apoE−/−) mice are frequently used to study atherosclerosis ahajournals.orgaai.org. This compound has been shown to reduce aortic cholesterol accumulation and atherosclerotic lesion area in these models, sometimes independently of plasma cholesterol lowering ahajournals.orgaai.org.

Cancer Models: Orthotopic mouse models of ovarian cancer and patient-derived xenograft leiomyoma murine models have been used to evaluate this compound's anti-tumorigenic effects oncotarget.comnih.gov. Studies in pancreatic cancer have utilized subcutaneous and intravenous implant models mdpi.com.

Inflammation Models: Carrageenan-induced foot pad edema in mice is a classic model used to demonstrate this compound's anti-inflammatory activity ahajournals.org.

Autoimmune Disease Models: Murine lupus models, such as gld.apoE−/− mice, have been used to study the effects of this compound on autoimmune disease associated with accelerated atherosclerosis aai.org.

Dyslipidemia Models: Various methods are used to induce dyslipidemia in rodents, including feeding high-fat diets or administering substances like Triton WR 1339 globalresearchonline.netunimma.ac.id. This compound is then used to evaluate its lipid-lowering efficacy in these models unimma.ac.id.

Interactive Table 2: Examples of this compound Research in Preclinical Animal Models

| Animal Model Type | Specific Model/Species | Observed Effects of this compound | Relevant Study [Index] |

| Atherosclerosis | apoE−/− mice | Reduced aortic cholesterol accumulation; decreased atherosclerotic lesion area (sometimes cholesterol-independent) | ahajournals.orgaai.org |

| Ovarian Cancer | Orthotopic mouse model | Blocked tumor growth; inhibition of MAPK and mTOR/S6 pathways; activation of mitochondrial apoptosis pathway | oncotarget.com |

| Uterine Leiomyoma | Patient-derived xenograft murine model | Inhibition of leiomyoma tumor growth | nih.gov |

| Pancreatic Cancer | Subcutaneous and intravenous implant mouse models | Slower tumor growth rate; decreased tumor/body weight ratio | mdpi.com |

| Inflammation | Carrageenan-induced foot pad edema (mice) | Reduced edema (anti-inflammatory action) | ahajournals.org |

| Autoimmune Disease with Atherosclerosis | gld.apoE−/− mice | Amelioration of autoimmune disease signs (lymphadenopathy, renal disease, proinflammatory cytokine production); reduced atherosclerosis | aai.org |

| Dyslipidemia | Mice/Rats with induced hyperlipidemia (high-fat diet) | Reduction in cholesterol levels | nih.govunimma.ac.id |

| Neurological/Behavioral | Long Evans rats | Lower cholesterol content in brain regions; decrease in SERT activity; disturbed mitochondrial respiration; behavioral changes | cambridge.org |

Research in animal models provides valuable insights into the in vivo efficacy and mechanisms of this compound, complementing findings from in vitro studies. These models are essential for understanding the systemic effects and potential therapeutic applications of this compound beyond its primary role in lipid management.

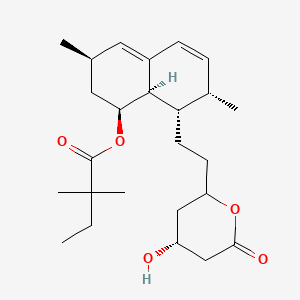

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19?,20-,21-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMZZMVNJRMUDD-IIIOEECLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Simvastatin Action

HMG-CoA Reductase Inhibition and Mevalonate (B85504) Pathway Modulation

Simvastatin (B1681759) acts as a competitive inhibitor of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate nih.govwikipedia.org. This step is the rate-limiting step in the mevalonate pathway, which is essential for the synthesis of cholesterol and other vital isoprenoid intermediates nih.govresearchgate.netcreative-proteomics.com.

Disruption of Isoprenoid Biosynthesis: Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP)

Inhibition of HMG-CoA reductase by this compound reduces the production of mevalonate, which in turn decreases the synthesis of downstream isoprenoid intermediates, particularly farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) nih.govnih.govahajournals.org. These isoprenoids are crucial for the post-translational modification of a variety of proteins through a process called prenylation nih.govnih.govaacrjournals.org. Prenylation involves the covalent attachment of FPP or GGPP to cysteine residues near the C-terminus of proteins, which is essential for their proper membrane localization and function nih.govnih.gov.

Impact on Small GTPase Function (e.g., Rho, Ras, Rac1)

A significant consequence of reduced FPP and GGPP levels is the impaired prenylation of small GTP-binding proteins, including members of the Rho, Ras, and Rac families nih.govahajournals.org. Ras proteins are primarily farnesylated, while Rho, Rac, and Cdc42 are predominantly geranylgeranylated nih.govnih.govoup.com. Inhibition of prenylation prevents these small GTPases from associating with the cell membrane, which is necessary for their activation and downstream signaling nih.govnih.govoup.com.

This compound-induced inhibition of small GTPases, particularly RhoA and Rac1, has been shown to impact various cellular processes, including cytoskeletal organization, cell proliferation, and gene expression nih.govahajournals.orgatsjournals.org. For instance, this compound inhibits RhoA and Rac1 isoprenylation, leading to changes in the actin cytoskeleton and focal adhesion complexes nih.gov. Studies have demonstrated that this compound reduces GTP-bound Rac1 levels in smooth muscle cells ahajournals.org. While some studies indicate this compound's inhibitory effect on Rac1 and Cdc42 activity, others suggest that Rac1 and Cdc42 might not be affected by this compound in certain cell types or conditions atsjournals.org.

Cell Signaling Pathway Interventions

Beyond the direct impact on isoprenoid-modified proteins, this compound also modulates several key cell signaling pathways.

MAPK Pathway Modulation (ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 cascade, plays a critical role in regulating cell proliferation, differentiation, and survival. Research indicates that this compound can modulate the activity of the MAPK/ERK pathway. Studies in breast cancer cells have shown that this compound significantly inhibits the MAPK/ERK pathway by dephosphorylating sequential cascades such as c-Raf, MEK1/2, and ERK1/2 oncotarget.comresearchgate.net. This dephosphorylation suggests a reduction in the activation of these kinases. Similarly, this compound has been shown to reduce phosphorylation of p42/44 (ERK1/2) in ovarian cancer cells in a dose-dependent manner oncotarget.comnih.govresearchgate.net. However, the effect of this compound on ERK1/2 appears to be cell-type and context-dependent, as some studies have observed this compound-induced ERK activation in certain cancer cells spandidos-publications.com, while others report no significant effect on ERK1/2 phosphorylation spandidos-publications.com.

AKT/mTOR/S6 Pathway Regulation

The AKT/mTOR/S6 kinase pathway is a major signaling cascade involved in cell growth, proliferation, and survival. This compound has been shown to suppress this pathway in various cell types. In breast cancer cells, this compound strongly suppresses the PI3K/Akt/mTOR pathway by enhancing PTEN expression and dephosphorylating downstream components like Akt, mTOR, p70S6K, S6RP, and 4E-BP1 oncotarget.comaacrjournals.org. Dephosphorylation of Akt at Ser473 and S6RP at Ser235/236 has been observed following this compound treatment oncotarget.com. This compound's inhibitory effect on the AKT/mTOR/S6 pathway has also been reported in ovarian cancer cells, where it decreased phosphorylation of AKT and S6 in a dose-dependent manner oncotarget.comnih.govresearchgate.net. This regulation of the AKT/mTOR pathway by this compound is associated with the induction of autophagy in some cell types nih.govahajournals.org.

PPARγ Signaling Interactions

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and metabolic regulation. Studies suggest that this compound can interact with PPARγ signaling. This compound has been shown to activate PPARγ ahajournals.orgnih.gov. This activation may be mediated through COX-2-dependent increases in prostaglandin (B15479496) levels, such as 15d-PGJ2 ahajournals.org. Furthermore, this compound's effect on PPARγ appears to be linked to its impact on small GTPases, as the activation of PPARγ by statins may be mediated by the suppression of FPP and GGPP, and involve RhoA- and Cdc42-dependent and independent pathways ahajournals.org. This compound has also been shown to inhibit the upregulation of PPARγ and PPARγ-mediated chemerin expression, which can prevent adipogenesis in bone marrow-derived mesenchymal stem cells spandidos-publications.com. The interaction between this compound, PPARγ, and other signaling pathways like the WNT/β-catenin pathway is an area of ongoing research mdpi.com.

Regulation of Gene and Protein Expression

Impact on Protein Prenylation Processes

Protein prenylation involves the covalent attachment of either a farnesyl or a geranylgeranyl isoprenoid group to cysteine residues near the C-terminus of target proteins. This lipid modification is essential for the proper membrane localization and function of many proteins, particularly the small GTPases belonging to the Ras and Rho families. ucsf.eduscielo.brualberta.cascispace.com

This compound, by depleting the cellular pools of FPP and GGPP, directly inhibits protein prenylation. csic.esscielo.brashpublications.org This primarily affects proteins that require these lipid anchors for their activity and membrane association. Studies have shown that this compound can specifically inhibit the geranylgeranylation of RhoA and other small GTP-binding proteins, which are crucial for various cellular processes including cytoskeletal organization, cell cycle progression, and signal transduction. spandidos-publications.comucsf.eduscielo.braai.orgspandidos-publications.comoup.comashpublications.orgahajournals.orgphysiology.org

The inhibition of prenylation, particularly geranylgeranylation, of Rho GTPases like RhoA and Rac1 has been identified as a key mechanism underlying some of this compound's effects. csic.esaai.orgneurology.orgtandfonline.comkarger.com For instance, inhibiting RhoA geranylgeranylation prevents its translocation to the cell membrane, thereby disrupting downstream signaling pathways. spandidos-publications.comphysiology.org This disruption can influence processes such as endothelial function, immune responses, and even the behavior of cancer cells. spandidos-publications.comucsf.eduaai.orgahajournals.orgnih.govnih.gov

Research indicates that the effects of this compound on certain cellular functions, such as the inhibition of B cell activation via CD40 and the impairment of their ability to act as stimulatory APCs, result from the inhibition of protein geranylgeranylation. aai.org Similarly, the impact of this compound on endothelial function and cytoskeletal organization is linked to its ability to inhibit Rho prenylation. ucsf.eduahajournals.org

While this compound affects both farnesylation and geranylgeranylation due to the depletion of their common precursors, studies suggest that the inhibition of geranylgeranylation, particularly of Rho and Rac proteins, may be more prominent or crucial for certain this compound-mediated effects compared to farnesylation inhibition. csic.esashpublications.orgbmj.com However, the relative contribution of inhibiting farnesylation versus geranylgeranylation can vary depending on the cell type and the specific protein target. scielo.brbmj.com

Table 1 summarizes some key proteins affected by this compound-induced prenylation inhibition:

| Protein Class | Examples | Type of Prenylation Primarily Affected by this compound | Functional Consequences of Impaired Prenylation |

| Small GTPases | RhoA, Rac1, Rab, Ras | Geranylgeranylation (primarily Rho/Rac), Farnesylation (Ras) | Disrupted membrane localization, impaired signal transduction, altered cytoskeletal dynamics, effects on cell proliferation, migration, and survival. spandidos-publications.comucsf.eduscielo.brualberta.cascispace.comaai.orgspandidos-publications.comoup.comashpublications.orgahajournals.orgphysiology.orgneurology.orgtandfonline.comnih.gov |

| Nuclear Lamins | Prelamin A | Farnesylation | Accumulation of farnesylated prelamin A, potentially impacting nuclear structure and function (though less directly studied for this compound specifically compared to other statins/inhibitors). csic.es |

| Other Proteins | Various | Farnesylation and/or Geranylgeranylation | Diverse effects depending on the specific protein, influencing a wide range of cellular processes. scielo.br |

Alterations in Cellular Protein Quality Control Mechanisms

This compound has been reported to influence cellular protein quality control mechanisms, including the heat shock response, the unfolded protein response (UPR), and autophagy. nih.gov

The heat shock response is a primary defense mechanism against protein damage, involving the upregulation of heat shock proteins (HSPs) that act as molecular chaperones to assist in protein folding and prevent aggregation. This compound has been shown to impact the expression of HSP70 and HSP90 in endothelial cells, suggesting an influence on this pathway. nih.gov While HSP70 is associated with cell survival, HSP90 may play roles in apoptotic induction. nih.gov

The unfolded protein response (UPR) is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER stress). This compound has been shown to induce the UPR in various cell types, including glioblastoma cells and macrophages. nih.gove-century.usnih.govresearchgate.netnih.govresearchgate.netoup.compnas.org Induction of the UPR by this compound can involve the activation of key UPR signaling branches, as indicated by increased levels of proteins like GRP78, IRE1, and XBP1s. nih.govresearchgate.netnih.govoup.com However, the specific effects on different UPR components like ATF6, CHOP, and eIF2α phosphorylation can vary depending on the cell type and experimental conditions. nih.govresearchgate.netnih.govoup.com Some studies suggest that this compound's impact on ER stress and the UPR might be linked to its effects on intracellular cholesterol accumulation or other downstream effects of mevalonate pathway inhibition. nih.govmdpi.com

Autophagy is a lysosomal degradation pathway essential for clearing damaged organelles and protein aggregates, contributing to cellular homeostasis and protein quality control. This compound has been shown to induce or enhance autophagy in various cell types, including skeletal muscle, coronary artery myocytes, and cancer cells. tandfonline.comkarger.comresearchgate.netmdpi.comimrpress.com The mechanism by which this compound influences autophagy can involve the inhibition of the Rac1-mTOR signaling pathway, which is a known regulator of autophagy. tandfonline.comkarger.comresearchgate.netmdpi.com By inhibiting Rac1 prenylation, this compound can disrupt this pathway, leading to increased autophagosome formation and autophagic flux. tandfonline.comkarger.com However, the relationship between this compound, autophagy, and specific cellular outcomes appears complex and can be context-dependent. researchgate.netmdpi.comimrpress.com Some research also suggests that statins can affect autophagy by interfering with the prenylation of small GTPases like Rab11, which is involved in autophagy maturation. imrpress.com

The interplay between this compound's effects on protein prenylation and protein quality control mechanisms is an area of ongoing research. The disruption of prenylation, particularly of small GTPases, can indirectly impact pathways involved in protein handling and degradation. For example, altered Rho GTPase signaling can affect cytoskeletal dynamics, which in turn can influence organelle trafficking and autophagosome formation. Additionally, ER stress induced by this compound might be a consequence of disrupted protein function due to impaired prenylation or other mevalonate pathway-dependent effects.

Table 2 summarizes the impact of this compound on key protein quality control pathways:

| Pathway | Key Components Affected by this compound | Observed Effects of this compound | Potential Link to Prenylation Inhibition |

| Heat Shock Response | HSP70, HSP90 | Increased expression of HSP70 and HSP90 in some cell types. nih.gov | Indirect, potentially via effects on signaling pathways regulated by prenylated proteins. |

| Unfolded Protein Response (UPR) | GRP78, IRE1, XBP1s, ATF6, eIF2α, CHOP | Induction of UPR, increased levels of GRP78, IRE1, XBP1s; variable effects on other components. nih.gove-century.usnih.govresearchgate.netnih.govresearchgate.netoup.compnas.org | Possible link to disrupted protein function due to impaired prenylation or other mevalonate pathway effects. nih.govmdpi.com |

| Autophagy | LC3B, Beclin1, p62, Rac1, mTOR, Rab11 | Induction or enhancement of autophagy, increased autophagosome formation, effects on autophagic flux. tandfonline.comkarger.comresearchgate.netmdpi.comimrpress.com | Inhibition of Rac1-mTOR pathway via Rac1 prenylation inhibition; potential impact on Rab protein prenylation. tandfonline.comkarger.comimrpress.com |

Simvastatin S Influence on Fundamental Cellular Processes

Modulation of Cell Proliferation and Differentiation

Simvastatin (B1681759) has been shown to modulate both cell proliferation and differentiation, with effects varying depending on the cell type and concentration. In human periodontal ligament cells, this compound enhanced cell proliferation and osteoblastic differentiation in a dose-dependent manner at low concentrations, with a maximum effect on alkaline phosphatase (ALP) activity observed at 10⁻⁸ M nih.gov. This effect on proliferation and differentiation was suggested to be mediated by the inhibition of the mevalonate (B85504) pathway nih.gov. Conversely, studies on human bone marrow stromal cells (BMSCs) demonstrated that this compound significantly decreased cell proliferation while enhancing osteoblastic differentiation, as indicated by increased osteocalcin (B1147995) mRNA expression nih.gov. In the context of cancer, this compound generally exhibits an inhibitory effect on cell proliferation in various cancer cell lines, including breast cancer, bladder cancer, and lung cancer cells spandidos-publications.comnih.govsci-hub.se. This antiproliferative effect is often dose- and time-dependent spandidos-publications.comnih.gov.

Data Table 1: Effect of this compound on Cell Proliferation and Differentiation in Different Cell Types

| Cell Type | This compound Concentration | Effect on Proliferation | Effect on Differentiation (Osteoblastic) | Key Mechanism Implicated | Source |

| Human Periodontal Ligament Cells | Low (e.g., 10⁻⁸ M) | Enhanced | Enhanced | Inhibition of Mevalonate Pathway | nih.gov |

| Human Bone Marrow Stromal Cells | Not specified | Decreased | Enhanced | Not explicitly stated | nih.gov |

| MDA-MB-231 Breast Cancer Cells | Dose-dependent | Inhibited | Not applicable | Downregulation of cyclins/CDKs, Apoptosis induction | spandidos-publications.com |

| Bladder Cancer Cells | Dose- and time-dependent | Reduced | Not applicable | PPARγ signaling pathway | nih.gov |

| A549 Lung Cancer Cells | Dose-dependent | Inhibited | Not applicable | Cell cycle arrest, Apoptosis induction | sci-hub.se |

Cell Cycle Arrest Mechanisms (e.g., G1 Phase)

A key mechanism by which this compound inhibits cell proliferation is by inducing cell cycle arrest, frequently at the G0/G1 phase. Research in MDA-MB-231 human breast cancer cells showed that this compound significantly increased the percentage of cells in the G0/G1 phase in a dose-dependent manner spandidos-publications.com. This arrest was associated with the downregulation of key cell cycle regulatory proteins, specifically cyclin D1 and cyclin-dependent kinase 2 (CDK2) spandidos-publications.com. Similarly, in bladder cancer cells, this compound induced G0/G1 phase arrest, accompanied by the downregulation of CDK4/6 and Cyclin D1 nih.gov. This effect in bladder cancer cells was found to be mediated via the PPARγ signaling pathway nih.gov. Studies on osteosarcoma cells also reported that this compound induced G0/G1 phase arrest through the downregulation of cyclin D1, CDK2, and CDK4, alongside the upregulation of p21 and p27 e-century.us. In non-small cell lung cancer cells, this compound induced G1 cell cycle arrest by inhibiting cyclin D-Cdk4 expression and enhancing the expression of CDK inhibitors p16 and p27 mdpi.com.

Induction of Apoptosis Pathways

This compound is widely recognized for its ability to induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells nih.govnih.gov. This pro-apoptotic effect is a significant aspect of its potential anti-cancer properties nih.gov. The mechanisms involved are multifaceted and often converge on the intrinsic mitochondrial apoptotic pathway.

Caspase-Dependent Mechanisms (e.g., Caspase-3 Activation)

A prominent mechanism of this compound-induced apoptosis involves the activation of caspases, which are a family of proteases that play a critical role in executing apoptosis. Studies have consistently shown that this compound treatment leads to the activation of caspase-3 in various cell lines, including human breast cancer cells, glioblastoma cells, LPS-activated macrophages, and nasopharyngeal carcinoma cells spandidos-publications.commdpi.comnih.goveuropeanreview.org. Activation of caspase-3 is often considered a key marker of the execution phase of apoptosis nih.gov. In some cases, this compound has been shown to activate other caspases, such as caspase-8 and caspase-9, which are involved in the initiation of the apoptotic cascade spandidos-publications.comnih.gov. The activation of caspase-3 by this compound can occur through both caspase-dependent and, in some contexts, caspase-independent pathways nih.govosti.gov.

Regulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Proteins

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in determining cell fate. This compound influences this balance by upregulating the expression of pro-apoptotic proteins like Bax and downregulating the expression of anti-apoptotic proteins like Bcl-2 spandidos-publications.comspandidos-publications.comspandidos-publications.com. This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis spandidos-publications.comspandidos-publications.combvsalud.org. For example, in MDA-MB-231 breast cancer cells, this compound treatment led to a dose- and time-dependent increase in Bax protein expression and a decrease in Bcl-2 protein expression spandidos-publications.com. Similar findings have been reported in lung cancer cells, hepatocellular carcinoma cells, and endothelial cells sci-hub.sespandidos-publications.combvsalud.org. This modulation of Bcl-2 family proteins is a key step in the mitochondrial apoptotic pathway engaged by this compound.

Mitochondrial Apoptotic Pathway Engagement (e.g., Cytochrome C Release)

This compound-induced apoptosis frequently involves the intrinsic, or mitochondrial, apoptotic pathway. This pathway is characterized by the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome C from the intermembrane space into the cytosol oup.comspandidos-publications.commdpi.com. Once in the cytosol, cytochrome C can bind with Apaf-1 and pro-caspase-9 to form the apoptosome, which subsequently activates caspase-9, leading to the activation of effector caspases like caspase-3 nih.gov. Studies have demonstrated that this compound treatment results in the cytosolic release of cytochrome C spandidos-publications.comoup.comspandidos-publications.com. This release is often accompanied by a reduction in mitochondrial membrane potential mdpi.comoup.comspandidos-publications.com. The upregulation of Bax and downregulation of Bcl-2 by this compound contribute to the permeabilization of the mitochondrial membrane and subsequent cytochrome C release spandidos-publications.comnih.gov.

Data Table 2: Effects of this compound on Apoptosis Markers

| Apoptosis Marker | Effect of this compound Treatment | Observed In (Cell Types) | Source |

| Caspase-3 Activation | Increased | Breast cancer, Glioblastoma, Macrophages, Nasopharyngeal carcinoma | spandidos-publications.commdpi.comnih.goveuropeanreview.org |

| Bax Expression | Increased | Breast cancer, Lung cancer, Hepatocellular carcinoma, Endothelial cells | spandidos-publications.comsci-hub.sespandidos-publications.combvsalud.org |

| Bcl-2 Expression | Decreased | Breast cancer, Lung cancer, Hepatocellular carcinoma, Endothelial cells | spandidos-publications.comsci-hub.sespandidos-publications.combvsalud.org |

| Cytochrome C Release | Increased (cytosolic) | Lymphoblasts, Myeloma cells, Lung cancer cells, SH-SY5Y cells | spandidos-publications.comoup.comspandidos-publications.com |

Autophagy Modulation

Enhancement of Autophagosome Formation and Flux

Research indicates that this compound can influence the formation of autophagosomes, the initial vesicles in the autophagy pathway. Studies in coronary arterial myocytes (CAMs) demonstrated that this compound significantly increased autophagosome formation. glycosmos.orgtocris.com Furthermore, this compound was observed to increase the fusion of autophagosomes with lysosomes in these cells, indicating an enhancement of autophagic flux. glycosmos.orgtocris.com This effect on autophagosome formation and fusion was blocked by the autophagy inhibitor 3-methyladenine (B1666300) or by silencing of Atg7 genes. glycosmos.orgtocris.com In models of acute pancreatitis, this compound was found to enhance autophagic flux, restoring impaired autophagosome-lysosome fusion by upregulating LAMP-1 and activating AMPK, leading to the formation of functional autolysosomes. guidetopharmacology.orgebi.ac.uk However, the impact on autophagic flux can be context-dependent, as some reports suggest that while statins may boost autophagy initiation, they can also lessen basic autophagy flux by blocking maturation genecards.org.

Effects on Autophagy-Related Genes and Proteins (e.g., LC3B, Beclin1, Atg7, ATG5, SKP2)

This compound has been shown to modulate the expression and activity of several proteins crucial for autophagy. Western blot analysis in CAMs revealed that this compound significantly increased the protein expression of typical autophagy markers LC3B and Beclin1. glycosmos.orgtocris.com Statins, including this compound, have been reported to induce the degradation of S-phase-associated protein kinase 2 (SKP2), which consequently leads to an increase in Beclin1 levels and promotes autophagy. genecards.orgabcam.complos.org The involvement of Atg7 is highlighted by findings that silencing Atg7 genes blocked this compound-induced autophagosome formation and negated its inhibitory effect on CAM proliferation. glycosmos.orgtocris.com In human airway mesenchymal cells, this compound was shown to increase the formation of the Atg5-12 complex in a p53-dependent manner, contributing to autophagosome formation. wikipathways.org

Interplay with Rac1-mTOR Signaling and AMPK Pathway

This compound's influence on autophagy is closely linked to its interaction with key signaling pathways, notably the Rac1-mTOR and AMPK pathways. Studies have demonstrated that this compound increases autophagy by inhibiting the Rac1-mTOR pathway. glycosmos.orgtocris.comgenecards.orgabcam.comgenecards.orguniprot.org This inhibitory effect is associated with this compound's action on HMG-CoA reductase, which reduces the prenylation and activation of Rac1-GTPase, subsequently leading to the inhibition of mTOR signaling and the initiation of autophagosome formation.

Furthermore, statins can activate AMP-activated protein kinase (AMPK), an energy sensor that represses mTOR activity and promotes autophagy activation. genecards.orgabcam.comgenecards.org this compound's ability to enhance autophagic flux in acute pancreatitis models was found to be dependent on AMPK activation, which phosphorylated ULK-1 and facilitated autolysosome formation. guidetopharmacology.orgebi.ac.uk The AMPK-mTORC1-TFEB axis has also been identified as a mediator of this compound's anti-tubercular activity through the regulation of autophagy. medsci.org

p53-Dependent Autophagy Mechanisms

This compound has been shown to induce autophagy through mechanisms involving the tumor suppressor protein p53. Statins, including this compound, can increase the accumulation of nuclear p53, leading to p53-dependent autophagy induction. genecards.orggenecards.orgabcam.complos.orgwikipathways.org In human airway mesenchymal cells, this compound treatment resulted in increased p53-dependent expression of damage-regulated autophagy modulator (DRAM), Atg5-12 complex formation, and LC3 lipidation, all indicative of autophagy activation. wikipathways.org This p53-dependent autophagy response was observed to occur rapidly and could delay apoptosis, suggesting a temporally coordinated regulatory network involving p53. wikipathways.org

Oxidative Stress and Antioxidant Mechanisms

This compound also modulates cellular oxidative stress and the expression of antioxidant proteins and genes.

Reactive Oxygen Species (ROS) Formation Modulation

The impact of this compound on reactive oxygen species (ROS) formation appears to be context-dependent. One study in fibroblast-like synoviocytes reported that this compound treatment increased ROS production. cuhk.edu.cnmaayanlab.cloud Conversely, other research suggests that statins can reduce ROS formation by inhibiting NADPH oxidase in endothelial cells. cuhk.edu.cn

Enhancement of Antioxidant Protein and Gene Expression (e.g., GSR, TXNRD1, PRDX1, SOD2, MT3)

This compound has been observed to influence the expression of several antioxidant enzymes. In fibroblast-like synoviocytes, this compound treatment upregulated the gene expression of a panel of antioxidants, including GSR, TXNRD1, PRDX1, SOD2, and MT3. cuhk.edu.cnmaayanlab.cloudgenecards.org This upregulation of antioxidant enzymes and proteins may serve to limit ROS-associated cellular damage. cuhk.edu.cnmaayanlab.cloud However, a study focusing on human liver-derived HepG2 cells demonstrated a contrasting effect, where this compound inhibited the core promoter of the TXNRD1 gene and subsequently lowered cellular thioredoxin reductase (TrxR) activity. biorxiv.org This suggests that this compound's effects on antioxidant gene expression, particularly TXNRD1, can vary depending on the cell type.

Attenuation of Oxidative Damage Markers (e.g., Tyrosine Nitration, Lipid Peroxidation, Nitrite (B80452) Levels)

This compound, a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, has demonstrated effects on attenuating markers of oxidative damage at the cellular level, independent of its primary lipid-lowering function. This involves influencing processes such as tyrosine nitration, lipid peroxidation, and nitrite levels.

Research indicates that this compound can reduce protein tyrosine nitration, a marker of oxidative damage involving the reaction of tyrosine residues with reactive nitrogen species like peroxynitrite. In studies involving models of Parkinson's disease, this compound administration decreased protein tyrosine nitration in the midbrain frontiersin.orgnih.gov. This effect was also observed in overloaded hearts, where this compound treatment blunted the increased amount of nitrotyrosine ahajournals.orgnih.gov. The mechanism may involve the inhibition of NADPH oxidase activation, a key source of reactive oxygen species (ROS), and the reduction of inducible nitric oxide synthase (iNOS) expression, which contributes to the formation of reactive nitrogen species frontiersin.orgoup.com.

This compound has also been shown to attenuate lipid peroxidation, a process where free radicals damage lipids, leading to the formation of by-products such as malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS). Multiple studies have reported a reduction in MDA or TBARS levels following this compound treatment in various models, including hyperlipidemic rats, patients with type 2 diabetes mellitus, and in the context of ischemia-reperfusion injury nih.govomjournal.orgahajournals.orgnih.govscielo.brbrieflands.comkarger.comnih.govspandidos-publications.comomjournal.orgcdnsciencepub.comoup.comsrce.hrwjgnet.comnih.govimi.hr. This reduction in lipid peroxidation markers suggests a protective effect of this compound against oxidative damage to cellular membranes and lipoproteins. The antioxidant effects of this compound on lipid peroxidation may be linked to its ability to inhibit pro-oxidant enzymes like NADPH oxidase and upregulate antioxidant enzymes nih.govrevportcardiol.orgmdpi.com.

Furthermore, this compound has been observed to influence nitrite levels, which can serve as a marker for nitric oxide (NO) production and metabolism. Studies have shown that this compound treatment can increase nitrite levels in plasma and erythrocytes, suggesting an improvement in NO bioavailability or modulation of its metabolism imrpress.comnih.govscialert.net. Conversely, in the context of ischemia-reperfusion, this compound has been shown to decrease iNOS mRNA and protein, as well as nitrite production, indicating a complex role in NO signaling depending on the cellular context and pathological condition oup.comoup.com. This modulation of nitrite levels by this compound highlights its potential to impact cellular processes regulated by nitric oxide.

The attenuation of these oxidative damage markers by this compound is often attributed to its pleiotropic effects, which extend beyond cholesterol reduction. These effects can involve the inhibition of the mevalonate pathway, impacting the prenylation of small GTPases like Rac1, which are involved in the activation of NADPH oxidase revportcardiol.orgahajournals.org. Additionally, this compound can influence the expression and activity of various antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione-related enzymes, further contributing to the reduction of oxidative stress frontiersin.orgnih.govkarger.comnih.govspandidos-publications.commdpi.commdpi.comspandidos-publications.comspandidos-publications.com.

Detailed research findings illustrate these effects. For instance, in a study on SH-SY5Y cells treated with 6-hydroxydopamine (6-OHDA), this compound (1 µmol/L) inhibited the increase in intracellular ROS levels induced by 6-OHDA. This compound also inhibited 6-OHDA-induced inducible nitric oxide synthase (iNOS) production in these cells frontiersin.org. In a study involving obese women, this compound treatment significantly increased plasma nitrite levels and reduced TBARS-MDA levels nih.gov. Another study in hypercholesterolemic rabbits showed that this compound significantly reduced MDA content in native and oxidized LDL, as well as in the arterial wall scielo.br.

The following tables summarize some of the research findings on this compound's effects on oxidative damage markers:

Table 1: Effects of this compound on Tyrosine Nitration

| Model/Condition | This compound Dose/Treatment | Observed Effect on Tyrosine Nitration | Reference |

| 6-OHDA-treated mice (PD model) | Administration by gavage | Reduced protein tyrosine nitration | frontiersin.orgnih.gov |

| Overloaded rat hearts | This compound treatment | Blunted increased nitrotyrosine | ahajournals.orgnih.gov |

Table 2: Effects of this compound on Lipid Peroxidation Markers (MDA/TBARS)

| Model/Condition | This compound Dose/Treatment | Observed Effect on MDA/TBARS Levels | Reference |

| LPS-induced HepG2 cells | 10 µM, 24 h | Degradation of TBARs | nih.gov |

| High-fat diet fed hyperlipidemic rats | This compound treatment | Degradation of TBARs | nih.gov |

| Patients with Type 2 Diabetes Mellitus | 20 mg/day for 12 weeks | Significant reduction in erythrocyte MDA | omjournal.orgomjournal.org |

| Hypercholesterolemic rabbits | Dosages adjusted | Significantly reduced MDA content | scielo.br |

| Sodium Dichromate-Induced Oxidative Stress (Rats) | 20 mg/kg daily oral gavage | Depleted lipid peroxidation (MDA) | brieflands.com |

| Streptozotocin-Induced Diabetic Rats | This compound treatment | Mitigated increased MDAp | karger.com |

| Renal Ischemia/Reperfusion Injury (Rats) | This compound pre-treatment | Notably reduced MDA concentration | nih.govspandidos-publications.com |

| Obese women | 45 days of treatment | Reduced TBARS-MDA levels | nih.gov |

| Normolipidaemic and Hyperlipidaemic Rats | 10 or 50 mg/kg/day for 21 days | Dose-dependent decrease in plasma MDA | nih.govsrce.hrimi.hr |

| Colon cancer cells | This compound treatment | Increased MDA levels | wjgnet.com |

| Hypercholesterolemic patients | 40 mg/d for 6 months | Reduced total 8-iso-PGF2α concentrations | oup.com |

| Type 2 hypercholesterolemia patients | 20 mg/day for 12 weeks | Reduced lipid peroxidation | cdnsciencepub.com |

Table 3: Effects of this compound on Nitrite Levels

| Model/Condition | This compound Dose/Treatment | Observed Effect on Nitrite Levels | Reference |

| Isolated working rat hearts (Ischemia-Reperfusion) | 25 µM | Significantly decreased nitrite production after ischemia–reperfusion | oup.comoup.com |

| Adult human subjects (High borderline cholesterol) | 20 mg day time/night time | Improved nitrite levels in plasma and erythrocytes | imrpress.comscialert.net |

| Obese women | 45 days of treatment | Increased plasma nitrite levels | nih.gov |

These findings collectively underscore this compound's capacity to modulate key markers of oxidative damage, contributing to its observed protective effects in various disease models and conditions.

Beyond Lipid Lowering: Diverse Preclinical Effects of Simvastatin

Anti-inflammatory Properties

Preclinical research has extensively documented the anti-inflammatory actions of simvastatin (B1681759), highlighting its ability to modulate various components of the inflammatory response.

Modulation of Cytokine and Chemokine Expression

This compound influences the expression levels of numerous cytokines and chemokines, key mediators of inflammation. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, TNF-α, and IFN-γ. For instance, this compound has been observed to decrease pro-inflammatory osteopontin (B1167477) in the plasma of mice with chronic renal disease. nih.gov In human peripheral blood mononuclear cells (PBMC), this compound significantly reduced the production of IFN-γ, IL-10, and IL-17A in the presence of PHA, and lowered levels of TNF-α, IL-6, and MIP-1α when stimulated with LPS. nih.gov In a mouse model of metachromatic leukodystrophy, this compound treatment reduced neuroinflammation, including the upregulation of macrophage inflammatory protein (MIP)-1α, MIP-1β, and monocyte chemotactic protein (MCP)-1. researchgate.net While some studies indicate a reduction in various chemokines like MCP-1 and RANTES by statins, one study in a ventilator-induced lung injury animal model found no significant difference in CCL2 (MCP-1) levels after this compound treatment, although other chemokines like CCL3 were decreased. nih.govoup.com this compound has also been shown to inhibit CCL2, CCL7, and CCL8 expression in mouse tracheal epithelial cells. oup.com

Here is a summary of the reported effects of this compound on selected cytokines and chemokines in preclinical settings:

| Cytokine/Chemokine | Effect of this compound (Preclinical) | Model/Cell Type | Source |

| IL-1β | Reduced | Human cardiac fibroblasts (TNF-α induced) | researchgate.net |

| IL-4 | Reduced | Murine (OVA-induced) | nih.gov |

| IL-5 | Reduced | Murine (OVA-induced) | nih.gov |

| IL-6 | Reduced | Human PBMC (LPS stimulated), Murine (OVA-induced) | nih.govnih.gov |

| IL-8 | Reduced | Human vascular endothelial cells (IL-6 induced) | nih.gov |

| IL-10 | Reduced | Human PBMC (PHA stimulated), Murine (AIA) | nih.govoup.com |

| TNF-α | Reduced | Human PBMC (LPS stimulated), Macrophages, Glia-like cells | nih.govresearchgate.net |

| IFN-γ | Reduced | Human PBMC (PHA stimulated), Murine (OVA-induced) | nih.govnih.gov |

| MCP-1 (CCL2) | Reduced (variable) | Mouse model of metachromatic leukodystrophy, Mouse tracheal epithelial cells | researchgate.netoup.com |

| RANTES (CCL5) | Reduced | Atherosclerotic plaques | nih.gov |

| CCL3 | Decreased | Ventilator-induced lung injury animal model | oup.com |

| CCL4 (MIP-1β) | Upregulated (transient) | Mouse model of metachromatic leukodystrophy | researchgate.net |

| CCL7 | Inhibited | Mouse tracheal epithelial cells | oup.com |

| CCL8 | Inhibited | Mouse tracheal epithelial cells | oup.com |

Impact on Leukocyte Adhesion, Transendothelial Migration, and Infiltration

This compound has been shown to interfere with the processes by which leukocytes adhere to endothelial cells and migrate into inflamed tissues. This is often mediated through the modulation of adhesion molecules. Statins, including this compound, can inhibit the upregulation of adhesion glycoproteins involved in leukocyte-endothelial cell interactions. nih.gov this compound has been shown to reduce the expression of endothelial cell adhesion molecules (ECAMs) such as E-selectin, ICAM-1, and VCAM-1 in T. cruzi-infected mice. researchgate.net In human umbilical vein endothelial cells exposed to lipopolysaccharide, this compound reduced VCAM-1 expression in a concentration-dependent manner and inhibited the adhesion of U937 cells (a monocytic cell line) to the endothelial monolayer. researchgate.net The inhibition of leukocyte adhesion and migration to sites of inflammation by statins can occur through both HMG-CoA reductase-dependent and independent mechanisms. researchgate.net Decreased expression of cell adhesion molecules and a subsequent reduction in T cell influx were observed as mechanisms by which this compound attenuated airway inflammation in a mouse model. researchgate.net Statins also impact the migration of T-lymphocytes by decreasing the expression of T-lymphocyte attractant chemokines. researchgate.net

Immunomodulatory Effects on Specific Immune Cells

This compound exhibits immunomodulatory effects on various immune cell populations. Statins affect multiple cell types relevant to the immune response, including T cells, regulatory T cells, macrophages, and lymphocytes. nih.gov this compound has demonstrated anti-inflammatory actions through the inhibition of microglia and astrocytes in preclinical studies. frontiersin.org It can influence macrophage phagocytotic activity, with pravastatin (B1207561) shown to reduce it in THP-1 cells. nih.gov this compound has also been shown to block both chemokine and chemokine receptor expression in human vascular endothelial cells and macrophages. researchgate.net Regarding T helper cell balance, statins can promote Th2 cell polarization while suppressing Th1 responses. frontiersin.org this compound inhibits Th17 cell differentiation and the secretion of associated cytokines like IL-17A, IL-17F, IL-21, and IL-22 by in vitro differentiated naive CD4+ T cells. nih.gov The potential effects of statins on regulatory T cells (Treg) are of particular interest due to their role in maintaining immune tolerance and resolving inflammation. nih.govresearchgate.net this compound and pravastatin have been shown to induce Treg in vivo in humans, and atorvastatin (B1662188) (but not mevastatin (B1676542) or pravastatin) increased FoxP3 expression in CD4 T cells after in vitro exposure. nih.gov

Modulation of Toll-like Receptor Signaling

This compound has been shown to modulate Toll-like receptor (TLR) signaling, which plays a crucial role in the innate immune response and inflammation. TLRs, particularly TLR2 and TLR4, are overexpressed in atheromas, and certain atherosclerosis treatments like statins can reduce their expression. jacc.org this compound has been reported to suppress TLR2 ligand-induced activation of nuclear factor kappa B (NF-κB) by preventing RhoA activation. researchgate.net In in vitro studies using fibroblast-like synoviocytes (FLS) from control and rheumatoid arthritis subjects, this compound pre-treatment followed by TLR2 activation (using Pam3CSK4) caused a dose-dependent increase in IL-6, a cytokine produced as a result of NF-κB activation. fortunejournals.com While one study in adults with hypercholesterolemia showed that this compound treatment decreased the expression of TLR2 and TLR4 on monocytes, a study in children with familial hypercholesterolemia treated with this compound showed higher TLR2 expression on granulocytes and monocytes and lower TLR4 expression on lymphocytes and granulocytes compared to untreated controls. nih.gov

Influence on Endothelial Cell Function and Nitric Oxide Bioavailability

This compound positively influences endothelial cell function, partly through increasing the bioavailability of nitric oxide (NO). nih.govahajournals.orgoup.com Statins are potent modulators of endothelial nitric oxide synthase (eNOS) function and have been shown to upregulate eNOS enzyme levels and NO synthesis. nih.gov This occurs through mechanisms such as increased expression by inhibition of geranylgeranylation of small G-proteins or enhanced activation through phosphorylation. oup.comoup.com this compound has been reported to increase eNOS expression and NOS activity in the left ventricle and aorta of rats. nih.gov Increased NO bioavailability contributes to improved vasodilation, antioxidative effects, and inhibition of platelet aggregation, monocyte adhesion, and smooth muscle proliferation. oup.comoup.com Statins can also increase the concentration of tetrahydrobiopterin (B1682763) (BH4), a cofactor for eNOS, by increasing the activity of GTP cyclohydrolase 1 (GTPCH) and preventing the oxidation of BH4. nih.gov This leads to reduced oxidative stress in endothelial cells and improved eNOS function. nih.gov

Neurobiological and Neuroprotective Actions

Beyond its effects on the cardiovascular and immune systems, preclinical research indicates that this compound possesses neurobiological and neuroprotective properties. This compound has demonstrated antinociceptive effects in different preclinical models of pain, with suggestions that it attenuates the sensitization of spinal nociceptive transmission, although the exact mechanism remains unclear. frontiersin.org this compound has shown neuroprotective effects in various neurological conditions in preclinical models, including ischemic stroke. frontiersin.orgnih.gov In animal models of cerebral stroke, this compound has been shown to reduce cerebral infarct size, decrease edema and blood-brain barrier damage, and improve functional outcomes. nih.gov A meta-analysis of animal studies indicated that this compound is one of the most effective statins in reducing infarct volume, with a reported 40-50% reduction. nih.gov The neuroprotective effects of statins in stroke may also involve immunomodulatory actions, such as blocking matrix metalloproteinase (MMP) dysregulations induced by recombinant human tissue Plasminogen Activator (rht-PA). semanticscholar.org this compound can also inhibit cholesterol biosynthesis, prevent caspase-3 activation, and reduce apoptotic cell death. frontiersin.org The mechanisms underlying the neuroprotective effects are not fully understood but are thought to involve modulation of cell signaling pathways, reduction of oxidative stress and inflammation, and improvement of vascular endothelial function. nih.gov this compound's anti-inflammatory therapy has been shown to improve neuroinflammation and central nervous system function in a mouse model of metachromatic leukodystrophy. researchgate.net The neuroprotective properties of high-dose this compound have translated to a reduction in the annualized rate of whole-brain atrophy in a phase II trial for secondary progressive multiple sclerosis, suggesting mechanisms independent of its lipid-lowering capabilities. ucl.ac.uk

Attenuation of Neuroinflammation and Oxidative Damage in Central Nervous System Models

Preclinical studies have demonstrated this compound's capacity to mitigate neuroinflammatory processes and oxidative stress in various CNS models. In models of Alzheimer's disease, this compound has been shown to reduce amyloid-beta (Aβ)-induced production of inflammatory mediators such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and nitric oxide (NO) in microglial cells. nih.gov It also attenuated reactive oxygen species (ROS) production. nih.gov High-dose this compound inhibited LPS-induced inflammatory mediators like TNF-α, NO, and superoxide (B77818) in cultured rat microglia. nih.gov In a rat model of senile dementia induced by scopolamine, this compound treatment improved cognitive impairments and reduced oxidative damage in hippocampal cells by regulating enzymes involved in oxidative stress, such as upregulating superoxide dismutase (SOD) and glutathione (B108866) (GSH), and downregulating inducible nitric oxide synthase (iNOS) and catalase (CAT). spandidos-publications.com this compound also attenuated sepsis-induced blood-brain barrier integrity loss in a rodent model, which is linked to systemic inflammation and oxidative stress. nih.gov In experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, this compound treatment attenuated clinical disease progression and reduced markers of oxidative damage, including lipid peroxidation, nitrosylated proteins, and oxidized DNA/RNA. ucl.ac.uk

Data Table 1: Effects of this compound on Oxidative Stress Markers in a Rat Model of Senile Dementia

| Marker | This compound Treatment | Control Group | Significance (vs. Control) |

| SOD mRNA | Upregulated | Baseline | P < 0.01 |

| SOD Protein | Upregulated | Baseline | P < 0.01 |

| GSH mRNA | Upregulated | Baseline | P < 0.01 |

| GSH Protein | Upregulated | Baseline | P < 0.01 |

| iNOS mRNA | Downregulated | Baseline | P < 0.01 |

| iNOS Protein | Downregulated | Baseline | P < 0.01 |

| CAT mRNA | Downregulated | Baseline | P < 0.01 |

| CAT Protein | Downregulated | Baseline | P < 0.01 |

Note: Data extracted from a study on scopolamine-induced senile dementia in rats. spandidos-publications.com

Regulation of Endothelial Nitric Oxide Synthase (eNOS) and Inducible Nitric Oxide Synthase (iNOS) Activity in Brain Vasculature

Statins, including this compound, have been shown to modulate the activity of nitric oxide synthase (NOS) isoforms, which play crucial roles in the brain vasculature. This compound can upregulate endothelial nitric oxide synthase (eNOS) and inhibit inducible nitric oxide synthase (iNOS). ahajournals.org Upregulation of eNOS by statins is, at least in part, mediated through the inhibition of the small GTPase RhoA. nih.gov Enhanced NO production by endothelium, facilitated by increased eNOS activity, may offer protection against ischemia in the brain. nih.gov Conversely, the enhancement of both neuronal NOS (nNOS) and iNOS can be detrimental in ischemia, and statins have been shown to inhibit the ischemia-induced activation of nNOS and iNOS, providing a synergistic protective action. cardiologicomonzino.it this compound treatment has been reported to increase eNOS expression and NOS activity in animal models. nih.gov In a rat model of senile dementia, this compound downregulated the gene and protein expression levels of iNOS in hippocampal cells. spandidos-publications.com

Influence on Cerebral Blood Flow Dynamics in Ischemic Models

Experimental evidence suggests that statins can influence cerebral blood flow (CBF) dynamics in ischemic models. Prophylactic statin therapy has been shown to augment cerebral blood flow, reduce infarct size, and improve neurological outcome in murine models of ischemic stroke. ahajournals.org This beneficial effect is potentially mediated by the modulation of brain NOS isoforms, leading to the restoration of cerebral blood flow. ahajournals.org this compound, specifically, has been demonstrated to enhance blood flow within ischemic brain tissue after middle cerebral artery occlusion in mice. researchgate.net The ability of statins to increase eNOS expression and activity contributes to this improvement in CBF. nih.gov

Modulation of Alpha-Synuclein (B15492655) Aggregation Pathways

Aggregation of alpha-synuclein (α-syn) is a key pathological feature in several neurodegenerative disorders, including Parkinson's disease (PD). Preclinical studies have investigated the effects of this compound on α-syn aggregation. Statins, including this compound, have been shown to reduce the levels of α-syn accumulation in the detergent-insoluble fraction of transfected neuronal cells. nih.govnih.gov This reduction was accompanied by a redistribution of α-syn in caveolar fractions, a decrease in oxidized α-syn, and enhanced neurite outgrowth in in vitro models. nih.govnih.gov Conversely, supplementing the media with cholesterol increased α-syn aggregation. nih.govnih.gov These findings suggest that this compound might interfere with α-syn accumulation, potentially through the regulation of cholesterol levels, offering a novel approach for treating disorders characterized by α-syn aggregation. nih.govnih.gov this compound administration in a transgenic model of synucleinopathy effectively ameliorated behavioral deficits and α-synuclein accumulation. researchgate.net

Protection of Dopaminergic Neurons

This compound has demonstrated protective effects on dopaminergic neurons in preclinical models of Parkinson's disease. In a mouse model of PD induced by MPTP, this compound attenuated the activation of p21ras and NF-κB in microglial cells, which paralleled dopaminergic neuronal protection, normalized striatal neurotransmitters, and improved motor functions. nih.govnih.govjneurosci.org this compound entered the nigra and reduced nigral activation of p21ras and NF-κB, inhibited the expression of proinflammatory molecules, and suppressed glial cell activation. nih.govnih.govjneurosci.org Another study in LPS-induced PD rats showed that this compound delayed dopaminergic degeneration by activating brain-derived neurotrophic factor (BDNF) and inhibiting the induction of IL-1β, TNF-α, and iNOS. plos.org this compound also exerted neuroprotection in a 6-hydroxydopamine (6-OHDA)-lesioned rat brain and 6-OHDA-treated PC12 cells. plos.org

Interactions with Neuromodulatory Receptors (e.g., NMDA, Cannabinoid Receptor 1)

This compound has been shown to interact with neuromodulatory receptors, including NMDA receptors and potentially Cannabinoid Receptor 1 (CB1). Preclinical data suggest that this compound may have NMDA antagonist-like effects. nih.gov this compound treatment has been reported to affect NMDA receptor binding density in the brain. nih.gov In primary neuronal cultures, this compound treatment reduced neuronal cholesterol levels, which in turn reduced the association of the NMDA receptor subunit 1 (NMDAR1) to lipid rafts, protecting neurons from NMDA-induced neuronal death. nih.govahajournals.orgahajournals.org This suggests that the neuroprotective effect against excitotoxicity might be mediated by cholesterol depletion leading to altered NMDA receptor localization. ahajournals.orgahajournals.org

Regarding CB1 receptors, studies exploring the role of the endocannabinoid system in this compound-induced muscle toxicity have observed that this compound can reduce mRNA expression levels of the CB1 receptor gene (Cnr1) in murine myoblasts. nih.govresearchgate.net While this finding is primarily in the context of muscle, another study in 6-OHDA lesioned rat brains investigated the effect of this compound on CB1 receptor density. researchgate.net The 6-OHDA lesion induced a downregulation of CB1 receptor density in several brain regions, and this compound treatment significantly ameliorated this downregulation in certain areas. researchgate.net This suggests a potential interaction or modulation of CB1 receptors by this compound in the context of neurodegeneration models. researchgate.net

Effects on Brain Isoprenoid Levels

This compound, by inhibiting HMG-CoA reductase, impacts the mevalonate (B85504) pathway, which is responsible for the production of cholesterol and non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.netmdpi.com These isoprenoids are crucial for the post-translational modification (isoprenylation) of various proteins, including small GTPases like Rho, Rac, and Rab, which are involved in numerous cellular processes. nih.govresearchgate.netresearchgate.net Preclinical studies have shown that this compound can inhibit protein isoprenylation in the brain. nih.govresearchgate.net this compound significantly inhibited RhoA and Rab4, and Rab6 isoprenylation in vitro. nih.govresearchgate.net In vivo evidence in rats and mice treated with this compound demonstrated inhibition of isoprenylation of RhoA, Cdc42, and H-Ras in the brain. nih.govresearchgate.net Global protein farnesylation was also reduced in the brains of mice treated with this compound. nih.gov These effects on brain isoprenoid levels and subsequent protein isoprenylation are considered key mechanisms underlying the pleiotropic effects of this compound in the CNS. nih.govresearchgate.netresearchgate.net

Anti-Cancer Potentials

Preclinical studies have explored the anti-cancer properties of this compound across various malignancy models. These effects are attributed to multiple mechanisms, including the inhibition of cell proliferation, suppression of metastatic processes, modulation of matrix metalloproteinase levels, induction of mitochondrial DNA damage, and the potential to reverse drug resistance.

Inhibition of Tumor Cell Proliferation and Viability in Various Malignancy Models (e.g., Ovarian, Lung, Colon, Osteosarcoma, Bladder)

This compound has demonstrated the ability to inhibit the proliferation and reduce the viability of tumor cells in a variety of cancer types. In endometrial cancer cell lines (ECC-1 and Ishikawa) and primary endometrial cancer cells, this compound inhibited cell proliferation in a dose-dependent manner, with mean IC50 values of approximately 15 µM and 17 µM, respectively nih.gov. This was accompanied by G1 cell cycle arrest and induction of apoptosis nih.gov. Similarly, this compound significantly inhibited cellular proliferation in human ovarian cancer cell lines (Hey and SKOV3) and primary cultures of ovarian cancer cells oncotarget.com. This inhibition was also dose-dependent and led to G1 cell cycle arrest and apoptosis oncotarget.com.

Studies in mantle cell lymphoma (MCL) cell lines showed that this compound treatment inhibited over 50% of cell proliferation mdpi.com. In human breast cancer MDA-MB-231 cells, this compound inhibited proliferation in a dose-dependent manner and arrested cells in the G0/G1 phase spandidos-publications.com. This compound also effectively inhibited cell viability and proliferation in colon cancer cell lines (HCT-116 and SW620) in a dose-dependent manner nih.gov. This was evidenced by the downregulation of proliferation markers such as Ki-67 and PCNA nih.gov. In human lung cancer A549 cells, this compound inhibited survival in a dose-dependent manner and blocked cells in the G1 phase of the cell cycle researchgate.net. Furthermore, this compound inhibited osteosarcoma cell proliferation in culture and tumor growth in vivo e-century.us.

The anti-proliferative effects of this compound in these diverse cancer models are often linked to its inhibition of HMG-CoA reductase and subsequent disruption of the mevalonate pathway, which is frequently overactive in cancer cells nih.govoncotarget.com. This disruption can affect various downstream signaling pathways crucial for cell growth and survival, such as the MAPK and AKT/mTOR pathways nih.govoncotarget.com.

Here is a summary of this compound's effects on cell proliferation and viability in different cancer models:

| Cancer Type | Cell Lines/Models | Effect on Proliferation/Viability | Key Associated Mechanisms | Source |

| Endometrial Cancer | ECC-1, Ishikawa, Primary cells | Inhibited (dose-dependent) | G1 arrest, Apoptosis, MAPK/AKT/mTOR modulation | nih.gov |

| Ovarian Cancer | Hey, SKOV3, Primary cells, Mouse model | Inhibited (dose-dependent) | G1 arrest, Apoptosis, MAPK/AKT/mTOR modulation, DNA damage | oncotarget.com |

| Mantle Cell Lymphoma | REC-1, Z-138, JEKO-1, MINO, GRANTA-519, UPN-1, CAM xenograft | Inhibited (>50%) | ROS-mediated death, AKT/mTOR inhibition | mdpi.com |

| Breast Cancer | MDA-MB-231 | Inhibited (dose-dependent) | G0/G1 arrest, Apoptosis, MMP-2 downregulation, NF-κB suppression | spandidos-publications.com |

| Colon Cancer | HCT-116, SW620 | Inhibited (dose-dependent) | Downregulation of Ki-67, PCNA, MMP-2, MMP-9, Bcl-2; Upregulation of Bax; Oxidative stress; Ferroptosis | nih.gov |

| Lung Cancer | A549 | Inhibited (dose-dependent) | G1 arrest, Apoptosis, MMP-9 downregulation, NF-κB suppression | researchgate.net |

| Osteosarcoma | MNNG/HOS, Xenograft model | Inhibited | G0/G1 arrest, Apoptosis, MMP-2/MMP-9 downregulation, PI3K/Akt inactivation | e-century.us |

Suppression of Metastatic Processes (e.g., Cell Adhesion, Invasion)

This compound has also shown preclinical efficacy in suppressing key processes involved in cancer metastasis, such as cell adhesion and invasion. In endometrial cancer cells, this compound significantly inhibited cell adhesion and invasion in a dose-dependent manner nih.gov. Studies in ovarian cancer cells demonstrated that this compound reduced cell adhesion and invasion oncotarget.com.

This compound strongly decreased MCL cell migration and invasion ability in vitro and led to a consistent diminution of bone marrow and spleen metastasis in vivo in a chick embryo model mdpi.com. In MDA-MB-231 breast cancer cells, this compound decreased the protein expression of matrix metalloproteinase (MMP)-2, which is associated with invasion and metastasis spandidos-publications.com. This compound also reduced migration in colon cancer cells nih.gov. Furthermore, this compound suppressed the migration and invasion of osteosarcoma cells by downregulating the expression of MMP-2 and MMP-9 e-century.us. Preclinical studies also indicate that this compound can reduce cancer cell migration and invasion in mouse models of lung adenocarcinoma nih.gov.

Modulation of Matrix Metalloproteinase (MMP) Levels (e.g., MMP-9)

Modulation of matrix metalloproteinase (MMP) levels is another mechanism through which this compound may exert its anti-cancer effects, particularly in suppressing invasion and metastasis. MMPs are enzymes that degrade the extracellular matrix, facilitating tumor cell migration and invasion spandidos-publications.com.

This compound has been shown to decrease the protein expression of MMP-2 in MDA-MB-231 breast cancer cells spandidos-publications.com. In human lung cancer A549 cells, this compound suppressed MMP-9 protein expression researchgate.net. Downregulation of MMP-2 and MMP-9 has been suggested to be responsible for this compound-induced invasive suppression in osteosarcoma cells e-century.us. In colon cancer cells, this compound treatment led to the downregulation of MMP2 and MMP9 nih.gov.

Mitochondrial DNA Damage in Cancer Cells

This compound has been observed to induce mitochondrial DNA (mtDNA) damage in cancer cells, contributing to its anti-tumorigenic effects. In endometrial cancer cells, this compound induced DNA damage in a dose-dependent manner, and this increase in DNA damage might be involved in its anti-tumorigenic effects nih.gov. Similarly, this compound caused mitochondrial DNA damage in human ovarian cancer cell lines, which was associated with increased intracellular reactive oxygen species (ROS) levels oncotarget.com. Oxidative stress and subsequent mitochondrial DNA damage are suggested to be potential mediators of the apoptotic effect induced by this compound in endometrial cancer cells nih.gov.

Reversal of Drug Resistance (e.g., TKIs)

Preclinical research suggests that this compound may have a role in overcoming drug resistance in cancer, particularly to tyrosine kinase inhibitors (TKIs). Studies using patient-derived, oncogene-driven lung adenocarcinoma (LUAD) models have shown that this compound can overcome resistance to various TKIs, including EGFR, ALK, and HER2 TKIs, and enhance their anticancer activity nih.gov. In these models, the combination of this compound and TKIs demonstrated favorable tumor inhibitory effects nih.gov. This compound potentiated TKI functions in LUAD cell lines and overcame resistance in patients' primary tumor cells in vitro nih.gov. The addition of this compound to TKI treatment in an osimertinib-resistant LUAD patient-derived xenograft model resulted in a greater reduction in tumor volume than this compound alone nih.govresearchgate.net. This effect may involve the downregulation of proliferation, migration, and invasion-related pathways, as well as integrin signaling pathways nih.govresearchgate.net.

Bone Metabolism Modulation

Beyond its effects on lipid lowering and potential anti-cancer activities, preclinical studies have also explored the influence of this compound on bone metabolism. This includes its potential to promote bone formation and inhibit bone resorption.

This compound appears to play a role in bone regeneration by directly participating in osteoblast activation and osteoclast inhibition nih.gov. It has been demonstrated to stimulate bone formation significantly in in vitro studies nih.gov. This compound can induce the expression of bone morphogenetic protein-2 (BMP-2), which promotes bone formation nih.govmdpi.com. It also activates Smad3, a mediator of TGF-β signaling crucial for maintaining bone mass by inhibiting osteoblast apoptosis and fostering bone formation dovepress.comnih.gov.

Furthermore, statins, including this compound, can modulate the osteoprotegerin (OPG)/receptor activator of nuclear factor-kappa beta ligand (RANKL)/RANK system, a key regulator of osteoclastogenesis dovepress.comnih.gov. By upregulating OPG expression and downregulating RANKL expression, this compound can consequently inhibit osteoclast formation and activity dovepress.comnih.gov. This compound has also been shown to suppress apoptosis in osteoblastic cells through the TGF-β Smad3 pathway dovepress.comreumatologiaclinica.org. Additionally, this compound may promote neovascularization by increasing the expression of vascular endothelial growth factor (VEGF), which is important for bone tissue reconstruction nih.govnih.gov.

Osteogenesis Promotion: Osteoblast Activity and Differentiation

Preclinical studies indicate that this compound promotes osteoblast viability and differentiation, key processes in bone formation. It has been shown to enhance alkaline phosphatase (ALP) activity and mineralization in osteoblastic cells in a dose- and time-dependent manner. nih.govroyalsocietypublishing.orgjscholaronline.org This stimulatory effect has been observed at relatively low concentrations. nih.gov this compound increases the expression of genes crucial for osteoblast differentiation and function. capes.gov.brnih.gov

Inhibition of Osteoclastogenesis and Bone Resorption

This compound also plays a role in inhibiting bone resorption by modulating osteoclast activity and differentiation. Osteoclasts are responsible for breaking down bone tissue, and their excessive activity contributes to bone loss. Studies have shown that this compound can suppress osteoclastogenesis induced by factors like RANKL. nih.govdovepress.com This inhibition contributes to the preservation of bone mass. portlandpress.com this compound's effect on osteoclastogenesis may involve regulating pathways such as NF-κB activation. nih.govportlandpress.com

Stimulation of Bone Morphogenetic Protein-2 (BMP-2) and Vascular Endothelial Growth Factor (VEGF) Expression

A significant mechanism through which this compound promotes osteogenesis is by stimulating the expression of anabolic factors like Bone Morphogenetic Protein-2 (BMP-2) and Vascular Endothelial Growth Factor (VEGF). nih.govbioscientifica.comresearchgate.netscielo.brscielo.br BMP-2 is a potent growth factor that induces osteoblast differentiation and bone formation. portlandpress.comscielo.brmdpi.com VEGF is crucial for angiogenesis, the formation of new blood vessels, which is closely linked to osteogenesis and bone tissue reconstruction. nih.govmdpi.com this compound has been shown to increase the mRNA and protein levels of BMP-2 and VEGF in osteoblastic cells. nih.govnih.govnih.gov

Regulation of Osteoprotegerin/RANKL/RANK Signaling Pathway